Fmoc-S-sulfo-L-cysteine disodium salt

Description

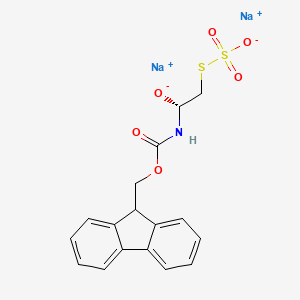

Fmoc-S-sulfo-L-cysteine disodium salt (CAS: 320384-09-6) is a chemically modified cysteine derivative widely used in peptide synthesis and biochemical research. Its structure comprises an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and a sulfonic acid (-SO₃⁻) group attached to the sulfur atom of cysteine, neutralized as a disodium salt (Na₂⁺). The molecular formula is C₁₈H₁₇NO₇S, with a molecular weight of 391.40 g/mol .

This compound is valued for its high water solubility (due to the sulfonate group) and compatibility with Fmoc-based solid-phase peptide synthesis (SPPS). Unlike traditional cysteine derivatives, the sulfonate group remains ionized under physiological conditions, enabling applications in charged peptide motifs or stabilization of protein interactions .

Properties

IUPAC Name |

disodium;9-[[(1R)-1-oxido-2-sulfonatosulfanylethyl]carbamoyloxymethyl]-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16NO6S2.2Na/c19-16(10-25-26(21,22)23)18-17(20)24-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,18,20)(H,21,22,23);;/q-1;2*+1/p-1/t16-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWRLEZHOIEPEC-GGMCWBHBSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)[O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NNa2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of L-Cysteine

The thiol group (-SH) of L-cysteine is oxidized to a sulfonic acid (-SO₃H) under controlled conditions. A common approach involves reacting L-cysteine with sodium sulfite (Na₂SO₃) and an oxidizing agent such as hydrogen peroxide (H₂O₂) in aqueous basic media. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks electrophilic sulfur in sulfite, forming a stable S-sulfo intermediate.

Key Reaction Parameters :

The product, S-sulfo-L-cysteine, is isolated by adjusting the pH to 2–3 with hydrochloric acid (HCl), precipitating the free sulfonic acid, which is then neutralized with NaOH to yield the disodium salt.

Fmoc Protection of the α-Amino Group

The α-amino group of S-sulfo-L-cysteine disodium salt is protected using Fmoc-Osu (Fmoc-OSu, N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a two-phase system.

Procedure :

-

Dissolve S-sulfo-L-cysteine disodium salt (1 equiv) in water or a water/dioxane mixture.

-

Add Fmoc-OSu (1.2 equiv) and stir at 0–5°C.

-

Adjust pH to 8.5–9.0 with sodium bicarbonate (NaHCO₃) to activate the amino group for nucleophilic attack.

-

React for 4–6 hours, monitoring completion by HPLC or TLC.

-

Acidify to pH 2–3 with HCl to precipitate the Fmoc-S-sulfo-L-cysteine, which is then redissolved and neutralized with NaOH to form the disodium salt.

Critical Considerations :

-

Racemization Risk : Minimized by maintaining low temperatures (0–5°C) and avoiding prolonged basic conditions.

-

Side Reactions : Overprotection at the sulfonate group is precluded by the steric bulk of the Fmoc group.

Optimization of Reaction Conditions

Solvent Systems

Methanol and water/methanol mixtures are preferred for sulfonation and Fmoc protection due to their compatibility with ionic intermediates. For instance, the patent WO2021219377A1 highlights methanol’s role in facilitating sodium salt formation while precipitating by-products like NaCl.

Temperature and pH Control

Purification Strategies

Crude product is purified via:

-

Ion-Exchange Chromatography : Separates unreacted cysteine and sodium sulfite.

-

Recrystallization : From methanol/ether mixtures to yield crystalline this compound.

Mechanistic Insights

Sulfonation Chemistry

The thiol group of cysteine undergoes a two-electron oxidation to sulfonic acid via a sulfenic (R-SOH) and sulfinic (R-SO₂H) intermediate. Sodium sulfite acts as both a nucleophile and a mild oxidizing agent, with H₂O₂ accelerating the conversion to -SO₃H.

Fmoc Protection Dynamics

Fmoc-OSu reacts with the α-amino group through a succinimide-leaving mechanism. The reaction is pH-dependent, as deprotonation of the amino group (pKa ~9) is essential for nucleophilic attack on the carbonyl carbon of Fmoc-OSu.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time ~12.5 min (C18 column, 0.1% TFA in water/acetonitrile).

-

Elemental Analysis : Calculated for C₂₀H₁₈N₂Na₂O₇S₂: C 45.63%, H 3.45%; Found: C 45.58%, H 3.49%.

Applications in Peptide Synthesis

This compound is employed in SPPS for introducing cysteine residues with acid-stable sulfonate protection. The S-sulfo group withstands TFA cleavage (95% TFA, 2 h) and is selectively removed by tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). This enables:

-

On-Resin Disulfide Formation : Post-cleavage oxidation of free thiols.

-

Sequential Deprotection : Compatibility with Fmoc/t-Bu strategies for multi-disulfide peptides.

Challenges and Solutions

By-Product Management

Chemical Reactions Analysis

Types of Reactions

Fmoc-S-sulfo-L-cysteine disodium salt undergoes various chemical reactions, including:

Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the Fmoc group .

Major Products Formed

The major products formed from these reactions include disulfide-linked peptides, reduced thiol-containing peptides, and substituted derivatives of this compound .

Scientific Research Applications

Peptide Synthesis

Fmoc-S-sulfo-L-cysteine disodium salt plays a crucial role in solid-phase peptide synthesis (SPPS), particularly in the Fmoc strategy. This compound acts as a key building block for constructing complex peptides. Its sulfonated group enhances solubility and reactivity, making it suitable for synthesizing peptides that require specific functionalization.

Case Studies:

- Synthesis of Disulfide-Rich Peptides : Researchers have utilized this compound to synthesize disulfide-rich peptides, which are known for their stability and therapeutic potential. The incorporation of Fmoc-S-sulfo-L-cysteine facilitates the formation of disulfide bonds during peptide assembly, enhancing the yield and purity of the final product .

Drug Development

In drug development, this compound is employed to create novel therapeutics targeting specific proteins. Its ability to form stable conjugates with biomolecules is essential for developing effective drugs.

Applications:

- Targeting Antigens : The compound has been used to modify antibodies for improved specificity and efficacy in targeting antigens, which is critical for developing targeted therapies in oncology and autoimmune diseases .

Bioconjugation

Bioconjugation processes benefit significantly from the use of this compound. Its reactive thiol group allows for the attachment of biomolecules to surfaces or other molecules, enhancing diagnostic and therapeutic efficacy.

Notable Uses:

- Fluorescent Labeling : The compound has been applied in selective fluorescent labeling techniques, allowing researchers to visualize and track proteins or cells in biological systems .

Protein Engineering

In protein engineering, this compound is valuable for introducing specific functionalities into proteins. This modification can improve protein stability and activity, making it useful in various biotechnological applications.

Examples:

- Enhanced Stability : Studies indicate that proteins engineered with this compound exhibit enhanced stability under physiological conditions, which is crucial for therapeutic applications where protein degradation can limit efficacy .

Analytical Chemistry

This compound is also utilized in analytical chemistry, particularly in mass spectrometry. It improves the detection and characterization of biomolecules by enhancing ionization efficiency.

Applications:

- Mass Spectrometry : The compound aids in the detailed analysis of complex mixtures by providing better resolution and sensitivity during mass spectrometric analysis .

Mechanism of Action

The mechanism of action of Fmoc-S-sulfo-L-cysteine disodium salt involves its ability to form disulfide bonds and participate in nucleophilic substitution reactions. These reactions are crucial for the synthesis and modification of peptides and proteins. The Fmoc group provides protection during synthesis, ensuring the selective reaction of the sulfonic acid group .

Comparison with Similar Compounds

Fmoc-Protected Cysteine Derivatives

a. N-Fmoc-S-methyl-L-cysteine (CAS: 138021-87-1)

- Structure : Features an S-methyl (-SCH₃) group instead of sulfonate.

- Molecular Formula: C₁₉H₁₉NO₄S (MW: 357.42 g/mol) .

- Key Differences :

- Solubility : Less polar than the sulfonated derivative, leading to lower water solubility.

- Reactivity : The methyl group is inert under SPPS conditions, requiring harsh deprotection (e.g., HF) for thiol liberation.

- Applications : Suitable for synthesizing hydrophobic peptides or where post-synthetic modifications are needed .

b. Fmoc-Cys(t-Bu)-OH (tert-butyl protection)

- Structure : S-tert-butyl (-S-C(CH₃)₃) group.

- Deprotection : Requires trifluoroacetic acid (TFA) for cleavage.

- Key Differences :

c. Fmoc-Cys(Acm)-OH (acetamidomethyl protection)

- Structure : S-acetamidomethyl (-S-CH₂NHCOCH₃) group.

- Deprotection : Requires iodine or mercury-based reagents.

- Key Differences :

Non-Fmoc Sulfur-Modified Cysteine Derivatives

L-Cysteine S-sulfate Sodium Salt Sesquihydrate (S-Sulfocysteine)

- Molecular Formula : C₃H₆NNaO₅S₂·1.5H₂O (MW: 250.23 g/mol) .

- Charge: Similar sulfonate group but lacks amino protection, limiting SPPS utility .

L-Cystine Disodium Salt

- Structure : Oxidized dimer of cysteine (disulfide bond: -S-S-).

- Molecular Formula : C₆H₁₀N₂Na₂O₄S₂ (MW: 284.26 g/mol) .

- Key Differences: Redox Sensitivity: Forms disulfide bonds, critical in protein folding. Function: Not a building block for SPPS but used in redox buffer systems .

Physicochemical and Functional Comparison

| Property | Fmoc-S-sulfo-L-cysteine Disodium Salt | N-Fmoc-S-methyl-L-cysteine | Fmoc-Cys(t-Bu)-OH | S-Sulfocysteine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 391.40 | 357.42 | 383.47 | 250.23 |

| Solubility | High (aqueous) | Moderate (organic solvents) | Low (TFA-compatible) | High (aqueous) |

| Deprotection Method | Not required (stable sulfonate) | HF or strong acids | TFA | N/A |

| Key Application | Charged peptide motifs | Hydrophobic peptides | Orthogonal SPPS | Oxidative studies |

Biological Activity

Fmoc-S-sulfo-L-cysteine disodium salt is a derivative of L-cysteine, characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a sulfonate moiety. This compound is gaining attention in biochemical research due to its enhanced solubility and reactivity, which facilitates its incorporation into peptides and proteins. Its biological activity is primarily attributed to the cysteine moiety, which plays a crucial role in protein synthesis, antioxidant defense, and cellular signaling.

- Molecular Formula : C17H15NNa2O6S2

- Molecular Weight : Approximately 467.43 g/mol

- Appearance : White powder

- Solubility : Highly soluble in water, enhancing its utility in various biochemical applications.

Biological Significance

This compound exhibits significant biological activities due to its structural similarity to natural cysteine. The following are key aspects of its biological relevance:

- Protein Synthesis : Cysteine is essential for the synthesis of proteins and enzymes, contributing to structural integrity through disulfide bond formation.

- Antioxidant Properties : Research indicates that derivatives of cysteine can exhibit antioxidant properties, protecting cells from oxidative stress by neutralizing free radicals.

- Cellular Interactions : The sulfonate group enhances interactions with biomolecules, potentially influencing the uptake and efficacy of therapeutic agents.

The biological activity of this compound can be understood through its metabolic pathways and interactions within cellular environments:

- Uptake and Metabolism : Studies have shown that S-sulfocysteine (a related compound) is taken up by cells and metabolized to release cysteine and sulfur species, contributing to cellular homeostasis and antioxidant defenses .

- Influence on Cellular Functions : The compound's ability to form mixed disulfides with glutathione may enhance the cellular glutathione pool, promoting an antioxidative response during stress conditions .

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A multi-omics study on Chinese hamster ovary (CHO) cells demonstrated that supplementation with S-sulfocysteine improved cell viability and productivity by enhancing antioxidant responses and maintaining cysteine homeostasis during fed-batch processes .

- Study 2 : Research indicated that modifications on cysteine residues, including sulfonation, significantly influence protein conformation and activity. This suggests that Fmoc-S-sulfo-L-cysteine could be utilized to study protein dynamics more effectively.

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and other related compounds:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Fmoc-Cysteine | Standard amino acid derivative | No sulfonic acid modification |

| Cysteine Sulfonic Acid | Contains sulfonic acid | Less stable for peptide synthesis |

| Fmoc-Cysteine(SO3H)-OH | Enhanced solubility due to sulfonation | Suitable for advanced biochemical applications |

| This compound | Enhanced solubility and reactivity | Unique combination of protective and functional groups |

Applications

This compound has several important applications in biochemistry:

- Peptide Synthesis : Its stability under basic conditions makes it suitable for solid-phase peptide synthesis.

- Drug Design : The compound's unique properties may enhance drug delivery mechanisms.

- Biochemical Research : It serves as a valuable tool for studying protein interactions and cellular responses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Fmoc-S-sulfo-L-cysteine disodium salt, and how can purity be assessed?

- Methodological Answer : Synthesis typically involves introducing the sulfonate group to the cysteine thiol under controlled oxidation conditions, followed by Fmoc protection. Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection at 260–280 nm to monitor the Fmoc group. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming molecular identity. For example, enantiomeric purity should be verified via chiral HPLC to ensure ≤0.2% D-enantiomer contamination .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at +4°C in airtight, light-resistant containers to prevent hydrolysis and oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life. Periodic analysis via HPLC is recommended to detect degradation products, such as free cysteine or sulfonic acid derivatives .

Q. What analytical techniques are essential for characterizing this compound in solution?

- Methodological Answer : Use UV-Vis spectroscopy to track the Fmoc group (λmax ~265 nm). For structural confirmation, employ tandem MS (MS/MS) and ¹H/¹³C NMR, focusing on sulfonate proton signals (~δ 3.5–4.0 ppm) and Fmoc aromatic resonances. Dynamic light scattering (DLS) may be needed to assess aggregation in aqueous buffers .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for incorporating this compound into peptide synthesis?

- Methodological Answer : The sulfonate group’s hydrophilicity may reduce solubility in organic solvents. Pre-activate the carboxylate with coupling agents like HATU or PyBOP in dimethylformamide (DMF). Monitor coupling efficiency via Kaiser tests or MALDI-TOF MS. Side reactions (e.g., sulfonate displacement) can be minimized by maintaining pH <7 and avoiding strong nucleophiles .

Q. What strategies resolve contradictions in structural data between NMR and X-ray crystallography?

- Methodological Answer : Discrepancies may arise from dynamic solvation effects in solution (NMR) versus static crystal packing (X-ray). Use density functional theory (DFT) calculations to model preferred conformers. Validate with variable-temperature NMR to identify flexible regions. For crystallography, optimize crystal growth in high-ionic-strength buffers to stabilize sulfonate interactions .

Q. How can researchers address instability during enzymatic assays involving this compound?

- Methodological Answer : Enzymatic degradation (e.g., via sulfatases) can be mitigated by adding protease inhibitors or working at lower temperatures (4°C). Use rapid-stop assays with trichloroacetic acid (TCA) to quench reactions. Monitor sulfonate integrity via ion-pair chromatography with electrochemical detection .

Q. What are the implications of batch-to-batch variability in sulfonation efficiency?

- Methodological Answer : Variability in sulfonation can alter reactivity in peptide coupling. Implement quality control (QC) protocols using ion-exchange chromatography to quantify sulfonate content. Adjust reaction stoichiometry based on QC data. For critical applications, use orthogonal protection strategies (e.g., Acm groups) to ensure consistency .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.